N1-[(FURAN-2-YL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE
Overview
Description
N1-[(FURAN-2-YL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE is a heterocyclic compound that contains both a furan ring and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(FURAN-2-YL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE typically involves the reaction of 2-furylmethylamine with sodium azide and a suitable catalyst under controlled conditions. The reaction proceeds through the formation of an intermediate azide, which then undergoes cyclization to form the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-[(FURAN-2-YL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The tetrazole ring can be reduced to form amine derivatives.
Substitution: Both the furan and tetrazole rings can undergo substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Furan derivatives with various functional groups.
Reduction: Amine derivatives of the tetrazole ring.
Substitution: Substituted furan and tetrazole derivatives with different functional groups.
Scientific Research Applications
N1-[(FURAN-2-YL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of N1-[(FURAN-2-YL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE involves its interaction with specific molecular targets. The furan ring can interact with biological membranes, while the tetrazole ring can bind to enzymes or receptors, modulating their activity. This dual interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
2-Furylmethylamine: A precursor in the synthesis of N1-[(FURAN-2-YL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE.
Tetrazole Derivatives: Compounds with similar tetrazole rings but different substituents.
Furan Derivatives: Compounds with similar furan rings but different substituents.
Uniqueness
This compound is unique due to its combination of a furan ring and a tetrazole ring, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-N-(furan-2-ylmethyl)tetrazole-1,5-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N6O/c7-6-9-10-11-12(6)8-4-5-2-1-3-13-5/h1-3,8H,4H2,(H2,7,9,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZWEYDFCDOHKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNN2C(=NN=N2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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